
(1,8-13C2)oct-4-enedioic acid
Overview
Description
(1,8-13C2)oct-4-enedioic acid is a labeled compound where the carbon atoms at positions 1 and 8 are isotopically enriched with carbon-13. This compound is a derivative of octenedioic acid, which is an unsaturated dicarboxylic acid. The presence of the carbon-13 isotopes makes it particularly useful in various scientific studies, including metabolic and tracer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-13C2)oct-4-enedioic acid typically involves the incorporation of carbon-13 labeled precursors. One common method is the partial hydrogenation of 1,8-octadiene-1,8-13C2, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of palladium catalysts for hydrogenation and strong oxidizing agents like potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors for hydrogenation and oxidation processes, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products
Oxidation: Epoxides, diols, or further oxidized products like carboxylic acids.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters or amides.
Scientific Research Applications
(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (1,8-13C2)oct-4-enedioic acid depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The carbon-13 isotopes provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular interactions and transformations.
Comparison with Similar Compounds
Similar Compounds
Octenedioic Acid: The non-labeled version of the compound.
Hexenedioic Acid: A shorter-chain analog with similar chemical properties.
Decenedioic Acid: A longer-chain analog with similar chemical properties.
Uniqueness
The primary uniqueness of (1,8-13C2)oct-4-enedioic acid lies in the carbon-13 labeling, which makes it invaluable for tracer studies. This isotopic enrichment allows for precise tracking of the compound in various chemical and biological processes, providing insights that are not possible with non-labeled analogs.
Q & A
Basic Research Questions
Q. How is (1,8-¹³C₂)oct-4-enedioic acid synthesized with isotopic labeling, and what methodological precautions ensure isotopic fidelity?
Methodological Answer : Synthesis typically involves ¹³C-labeled precursors (e.g., sodium [1,2-¹³C₂]acetate) in a multi-step organic reaction. Key steps include:
- Catalytic hydrogenation to introduce the double bond at position 4 while preserving ¹³C labels.
- Acid-catalyzed cyclization to form the diacid structure. Precautions: Use anhydrous conditions to avoid hydrolysis, and monitor isotopic enrichment via ¹³C NMR (peaks at δ 170–175 ppm for carboxyl groups) and mass spectrometry (m/z 174 for M+2 isotopic peak) . Raw synthesis data (yields, purity) should be tabulated in appendices, with processed data (e.g., isotopic enrichment ≥98%) in the main text .
Q. What analytical techniques are essential to confirm the structure and isotopic purity of (1,8-¹³C₂)oct-4-enedioic acid?
Methodological Answer :
- ¹³C NMR : Identifies carboxyl carbons (δ ~170 ppm) and confirms ¹³C incorporation at positions 1 and 7.
- High-resolution mass spectrometry (HRMS) : Verifies molecular ion ([M-H]⁻ at m/z 171.0667) and isotopic ratio (M+2/M ≈ 0.02% for natural abundance vs. >95% for labeled compound).
- Infrared spectroscopy (IR) : Validates carboxyl O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Calibration curves for quantification and error margins (e.g., ±0.5% isotopic purity) must be reported .
Advanced Research Questions
Q. How can (1,8-¹³C₂)oct-4-enedioic acid be applied in metabolic flux analysis (MFA), and what experimental design considerations mitigate isotopic dilution?
Methodological Answer :
- Experimental Design : Incubate cell cultures (e.g., cancer cells) with the compound as a tracer. Track ¹³C incorporation into TCA cycle intermediates (e.g., citrate, α-ketoglutarate) via LC-MS/MS or GC-MS .
- Mitigating Isotopic Dilution :
- Use quenching protocols (liquid nitrogen) to halt metabolism instantly.
- Normalize data to intracellular metabolite pools to account for unlabeled background.
- Apply computational flux models (e.g., INCA software) to correct for dilution effects .
Q. How should researchers address contradictions in isotopic distribution data when using (1,8-¹³C₂)oct-4-enedioic acid in tracer studies?
Methodological Answer : Contradictions (e.g., unexpected ¹³C enrichment in non-target metabolites) require:
- Validation of synthesis purity : Re-analyze the tracer via HPLC-coupled NMR to rule out impurities.
- Instrument calibration checks : Ensure mass spectrometer accuracy using certified ¹³C standards.
- Biological replication : Repeat experiments with independent cell batches to distinguish technical vs. biological variability. Document uncertainties (e.g., ±5% signal variation in MS) and use statistical tests (ANOVA) to assess significance .
Q. What strategies ensure the stability of (1,8-¹³C₂)oct-4-enedioic acid under varying experimental conditions (e.g., pH, temperature)?
Methodological Answer :
- Stability assays : Incubate the compound at physiological pH (7.4) and acidic/alkaline conditions (pH 2–10) for 24–72 hours. Monitor degradation via HPLC-UV (λ = 210 nm) and compare peak areas to fresh controls.
- Temperature sensitivity : Store aliquots at –80°C (long-term) vs. 4°C (short-term); assess decomposition rates using Arrhenius plots . Report degradation thresholds (e.g., <5% decomposition at –80°C over 6 months) in supplementary materials .
Q. How can computational modeling complement experimental studies on (1,8-¹³C₂)oct-4-enedioic acid’s reactivity in biological systems?
Methodological Answer :
- Density functional theory (DFT) : Predict reaction pathways (e.g., decarboxylation energetics) and isotopic effects on bond dissociation.
- Molecular dynamics (MD) simulations : Model interactions with enzymes (e.g., acyl-CoA synthetases) to identify binding affinities. Validate models with experimental data (e.g., kinetic isotope effects) and publish code/parameters in open repositories to ensure reproducibility .
Q. Data Presentation Guidelines
- Raw Data : Include in appendices (e.g., NMR spectra, MS chromatograms) .
- Processed Data : Use tables to summarize isotopic enrichment (%) across biological replicates, with error bars denoting standard deviation.
- Statistical Analysis : Specify tests (e.g., t-tests for pairwise comparisons) and software (e.g., R, Python) .
Properties
IUPAC Name |
(1,8-13C2)oct-4-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C](=O)O)C=CCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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